molecular formula C13H15N3OS B4435406 2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine

2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine

Cat. No. B4435406
M. Wt: 261.34 g/mol
InChI Key: SOZPOMSJNMUDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly known as PTC-209 and has been studied extensively for its ability to inhibit cancer stem cells and promote cell differentiation.

Mechanism of Action

PTC-209 works by inhibiting the activity of BMI-1, a protein that is overexpressed in cancer stem cells. BMI-1 plays a key role in the self-renewal and survival of cancer stem cells, and its inhibition can lead to their differentiation and death.
Biochemical and Physiological Effects:
PTC-209 has been shown to have minimal toxicity and side effects in vitro and in vivo studies. It has been found to inhibit tumor growth and reduce the number of cancer stem cells in various cancer models, including breast, colon, and pancreatic cancer.

Advantages and Limitations for Lab Experiments

PTC-209 has several advantages for lab experiments, including its high potency and specificity for BMI-1 inhibition. However, its limited solubility in water and low bioavailability can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on PTC-209, including:
1. Development of more potent and selective BMI-1 inhibitors
2. Investigation of the role of BMI-1 in other diseases, such as neurological disorders and cardiovascular disease
3. Combination therapy with PTC-209 and other cancer treatments to enhance their efficacy
4. Development of more effective formulations of PTC-209 for in vivo administration.
In conclusion, PTC-209 is a promising compound that has shown potential for the treatment of cancer by inhibiting cancer stem cells and promoting cell differentiation. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

PTC-209 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit cancer stem cells, which are responsible for tumor growth and resistance to chemotherapy. PTC-209 has also been shown to promote cell differentiation, which can help to reduce the aggressiveness of cancer cells.

properties

IUPAC Name

(3-aminothieno[2,3-b]pyridin-2-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c14-10-9-5-4-6-15-12(9)18-11(10)13(17)16-7-2-1-3-8-16/h4-6H,1-3,7-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZPOMSJNMUDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C3=C(S2)N=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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